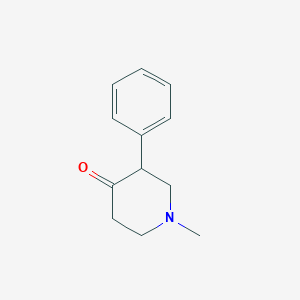
1-Methyl-3-phenylpiperidin-4-one
説明
“1-Methyl-3-phenylpiperidin-4-one” is a compound that is part of the piperidin-4-one derivatives . Piperidin-4-one derivatives have been found to exhibit various biological activities, including antibacterial and antifungal properties . They are synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .
Synthesis Analysis
The synthesis of piperidin-4-one derivatives involves a series of reactions, including the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones are synthesized by the reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .
Chemical Reactions Analysis
Piperidin-4-one derivatives are formed through intra- and intermolecular reactions . The reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
科学的研究の応用
Drug Synthesis and Design
Piperidine derivatives like “1-Methyl-3-phenylpiperidin-4-one” are fundamental in the synthesis of various drugs. They serve as key intermediates in the construction of complex pharmaceutical compounds due to their versatile chemical structure, which allows for further functionalization . Researchers utilize these compounds to develop new drugs with potential therapeutic effects.
Pharmacological Research
In pharmacology, “1-Methyl-3-phenylpiperidin-4-one” may be studied for its biological activity. Piperidine derivatives are known to exhibit a range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties . This makes them valuable for the discovery of new medications and the study of their mechanisms of action.
Organic Synthesis Methodologies
This compound is also used in organic synthesis research to develop new synthetic methodologies. It can act as a substrate in various chemical reactions, helping chemists to discover new reaction pathways and synthesize novel piperidine derivatives .
Therapeutic Applications
“1-Methyl-3-phenylpiperidin-4-one” is explored for its therapeutic applications. It’s part of a broader class of compounds that are being investigated for their potential use in treating diseases such as Alzheimer’s, hypertension, and asthma due to their bioactive properties .
Biological Studies
In biological studies, “1-Methyl-3-phenylpiperidin-4-one” can be used to probe biological systems and understand the role of piperidine-containing compounds in living organisms. Its interactions with enzymes, receptors, and other biological molecules are of particular interest .
Chemical Education and Research
Lastly, “1-Methyl-3-phenylpiperidin-4-one” serves as an excellent model compound in chemical education and research. It helps in teaching advanced concepts of heterocyclic chemistry and medicinal chemistry, providing a practical example of how theoretical knowledge is applied in real-world scenarios .
将来の方向性
Piperidin-4-one derivatives, including “1-Methyl-3-phenylpiperidin-4-one”, have potential for future development in the field of medicinal chemistry due to their significant biological activities . Their synthesis and applications are areas of ongoing research, with the aim of designing more potent antimicrobial agents .
作用機序
Target of Action
It is known that piperidine derivatives, which include 1-methyl-3-phenylpiperidin-4-one, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action generally refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . This usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .
Biochemical Pathways
It is known that piperidine derivatives can induce autophagic cell death by inactivating akt, a component of the upstream pathway, to control the levels of downstream autophagy-related targets by inhibiting mtor phosphorylation in the phosphatidylinositol 3-kinase (pi3 k)/akt/mtor signaling pathway .
Result of Action
It is known that piperidine derivatives can induce autophagic cell death .
特性
IUPAC Name |
1-methyl-3-phenylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-8-7-12(14)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMPVSIWZXUUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509885 | |
| Record name | 1-Methyl-3-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenylpiperidin-4-one | |
CAS RN |
3881-28-5 | |
| Record name | 1-Methyl-3-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

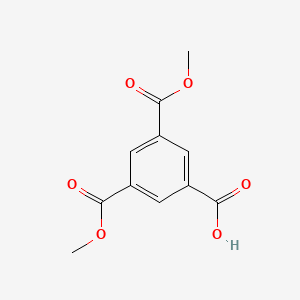
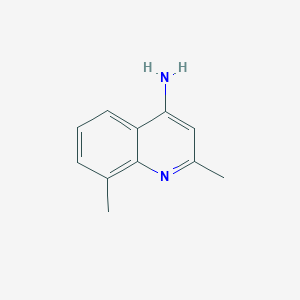
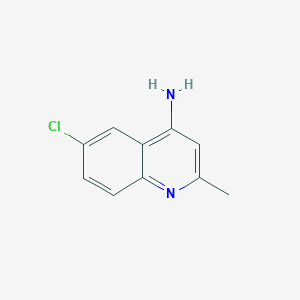
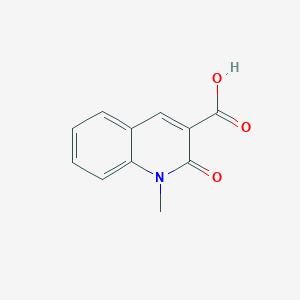
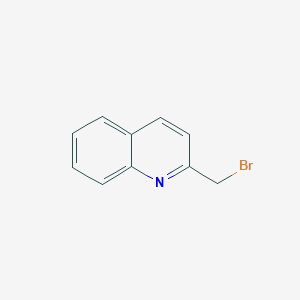
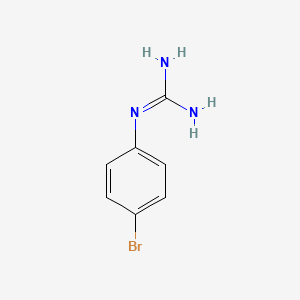
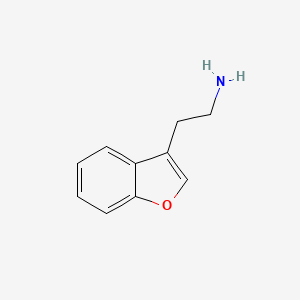


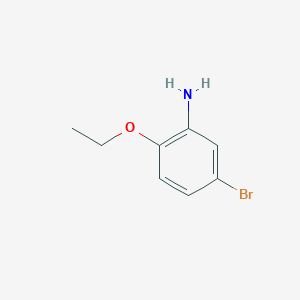

![Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1281378.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)
